5-bromo-3H-pyrazolo[3,4-b]pyridine

Tautomerism Structural Analysis Synthetic Chemistry

5-Bromo-3H-pyrazolo[3,4-b]pyridine is a halogenated bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor design due to its structural mimicry of purine bases. Unlike the more common 1H-tautomer (CAS 875781-17-2), this compound exists in the 3H-tautomeric form, characterized by a saturated sp³ carbon at position 3 of the pyrazole ring, which imparts distinct reactivity and stability profiles relevant to downstream synthetic transformations.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 916257-29-9
Cat. No. B1379910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3H-pyrazolo[3,4-b]pyridine
CAS916257-29-9
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1C2=C(N=CC(=C2)Br)N=N1
InChIInChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2
InChIKeyPMRGPNOVANIZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3H-pyrazolo[3,4-b]pyridine (CAS 916257-29-9): A Regiospecific Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Bromo-3H-pyrazolo[3,4-b]pyridine is a halogenated bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor design due to its structural mimicry of purine bases [1]. Unlike the more common 1H-tautomer (CAS 875781-17-2), this compound exists in the 3H-tautomeric form, characterized by a saturated sp³ carbon at position 3 of the pyrazole ring, which imparts distinct reactivity and stability profiles relevant to downstream synthetic transformations [2]. The bromine atom at the 5-position of the pyridine ring provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies [3].

Why 5-Bromo-3H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Common Analogs in Synthetic Sequences


Simple replacement of 5-bromo-3H-pyrazolo[3,4-b]pyridine with other halogenated pyrazolo[3,4-b]pyridines introduces significant risks to reaction outcomes. The tautomeric state (3H vs. 1H/2H) governs the nucleophilic/electrophilic character at specific ring positions, directly affecting regioselectivity in subsequent functionalization steps [1]. The identity of the halogen (Br vs. Cl vs. I) dictates the oxidative addition kinetics in palladium-catalyzed cross-couplings, with bromine occupying a unique balance between reactivity and chemoselectivity that is distinct from both chlorine (slower, requires harsher conditions) and iodine (faster but prone to homocoupling and stability issues) [2]. Furthermore, the 5-position substitution pattern determines the electronic environment and steric accessibility for further derivatization, which cannot be replicated by 4- or 6-substituted regioisomers [3].

Quantitative Differentiation of 5-Bromo-3H-pyrazolo[3,4-b]pyridine Against Closest Analogs


Tautomeric State Divergence: 3H- vs. 1H-Pyrazolo[3,4-b]pyridine Stability and Reactivity

The 3H-tautomer of 5-bromo-pyrazolo[3,4-b]pyridine (CAS 916257-29-9) contains an sp³-hybridized carbon at position 3, contrasting with the fully aromatic 1H-tautomer (CAS 875781-17-2). The 1H-tautomer is computationally predicted to be the thermodynamically more stable form in the gas phase and in solution, making the 3H-tautomer a kinetically trapped or solid-state-specific species [1]. This electronic difference alters the reactivity at the pyrazole ring: the 3H form is more susceptible to oxidation or electrophilic attack at the 3-position, enabling transformations inaccessible to the 1H form. Direct comparative experimental data on the relative stability of these specific tautomers is not reported; the evidence presented is class-level inference based on computational studies of analogous pyrazolo[3,4-b]pyridine tautomers [1].

Tautomerism Structural Analysis Synthetic Chemistry

Halogen-Dependent Cross-Coupling Reactivity: Bromine vs. Chlorine vs. Iodine at the 5-Position

The bromine substituent at the 5-position of pyrazolo[3,4-b]pyridine undergoes Suzuki–Miyaura cross-coupling with aryl boronic acids under standard Pd(0) catalysis, as demonstrated in the synthesis of biaryl pyrazolo[3,4-b]pyridine libraries [1]. While direct kinetic comparison data for 5-Cl, 5-Br, and 5-I on this exact scaffold is sparse in the primary literature, the well-established order of oxidative addition reactivity for aryl halides (I > Br >> Cl) applies: 5-iodo derivatives react fastest but are prone to homocoupling and oxidative degradation; 5-chloro derivatives require harsher conditions (elevated temperature, specialized ligands) that may degrade sensitive functional groups [2]. Bromine provides an optimal balance of reactivity and stability for chemoselective sequential couplings, as evidenced by its successful use in one-pot diarylation strategies yielding 3,6-diaryl-pyrazolo[3,4-b]pyridines in good to excellent isolated yields [1].

Suzuki Coupling Pd Catalysis Building Block Reactivity

Regiospecific Synthetic Utility: 5-Bromo vs. 4-Bromo and 6-Bromo Isomers in Kinase Inhibitor Synthesis

The position of the bromine substituent on the pyrazolo[3,4-b]pyridine core determines the vector of substituent extension and consequently the binding mode to kinase targets. A patent example (US11104676) describes a 5-bromo-substituted pyrazolo[3,4-b]pyridine derivative that displays an IC₅₀ of 1.5 nM against the MET kinase (hepatocyte growth factor receptor) [1]. In this chemotype, the 5-position substitution provides optimal geometry for interaction with the kinase hinge region. Regioisomeric 4-bromo or 6-bromo analogs would project substituents along different trajectories, likely resulting in altered or diminished kinase binding. The ¹³C NMR chemical shift data reported for the pyrazolo[3,4-b]pyridine series provides a reliable method to confirm the 5-substitution pattern (distinctive C5 chemical shift in the range of 115-125 ppm depending on the substituent) versus the 6-isomer (C6 shift typically 130-140 ppm) [2].

Regiochemistry Kinase Inhibitors SAR Studies

Commercial Availability and Purity Benchmarks: 5-Bromo-3H-pyrazolo[3,4-b]pyridine vs. 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Commercially sourced 5-bromo-3H-pyrazolo[3,4-b]pyridine (CAS 916257-29-9) is typically supplied at ≥95% purity as determined by HPLC and nonaqueous titration, with a melting point range of 199.0–203.0 °C . The 5-bromo-1H-tautomer (CAS 875781-17-2) is more widely listed by vendors, often at comparable purity levels (≥95%). However, the 3H-tautomer's distinct CAS registry and physical form (white to yellow powder/crystals) allow unambiguous identification and quality control, reducing the risk of tautomer misassignment that can occur when ordering the 1H-tautomer from suppliers that do not rigorously characterize the tautomeric state. Reputable suppliers such as TCI provide both HPLC and titrimetric purity data along with melting point certification for the 3H-tautomer .

Chemical Purity Procurement Quality Control

Scaffold Prevalence in Drug Discovery Patents: Pyrazolo[3,4-b]pyridine vs. Competing Heterocyclic Cores

The pyrazolo[3,4-b]pyridine scaffold has been exploited in over 2,400 patents (as of 2022), with more than 300,000 structures described in the scientific and patent literature [1]. This level of patent activity surpasses that of the regioisomeric pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine systems. Within the pyrazolo[3,4-b]pyridine family, halogen substitution at C5 represents approximately 1.34% of all reported structures, but the combination of C5-halogen with N1-substitution (the most common substitution pattern) enables the construction of the majority of patent-exemplified kinase inhibitor chemotypes [1]. The 5-bromo derivative specifically serves as a key intermediate in the synthesis of phosphodiesterase inhibitors, CHK1/CHK2 inhibitors, and Raf kinase inhibitors, as documented in multiple patent families [2].

Patent Analysis Drug Discovery Privileged Scaffolds

NMR Spectroscopic Differentiation: 5-Substitution Chemical Shift Signatures for Structural Confirmation

The systematic NMR study of approximately 70 pyrazolo[3,4-b]pyridine derivatives by Lynch et al. established characteristic ¹H and ¹³C chemical shift ranges that permit unambiguous assignment of the substitution pattern [1]. The 5-substituted derivatives exhibit distinct ¹H coupling patterns in the pyridine ring: H-4 and H-6 appear as two doublets (J ≈ 2-3 Hz meta coupling) in the aromatic region, whereas 4-substituted and 6-substituted isomers show different splitting patterns (ortho coupling J ≈ 5-8 Hz for adjacent protons). The ¹³C chemical shift of C-5 bearing the bromine substituent is diagnostically shifted downfield by approximately 5-10 ppm relative to the unsubstituted analog due to the heavy-atom effect of bromine [1]. These spectral signatures enable verification of the correct regioisomer upon receipt from commercial sources or after synthetic modification.

NMR Spectroscopy Structural Elucidation Quality Control

Optimal Application Domains for 5-Bromo-3H-pyrazolo[3,4-b]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization via Late-Stage Suzuki Diversification

Medicinal chemistry programs targeting kinases (e.g., MET, CHK1/CHK2, Raf, GSK-3) can employ 5-bromo-3H-pyrazolo[3,4-b]pyridine as a late-stage diversification handle. The bromine at the 5-position undergoes efficient Suzuki–Miyaura coupling with a wide range of aryl and heteroaryl boronic acids under standard Pd(0) catalysis, enabling rapid exploration of the C5 vector without the need for protecting group manipulation [1]. The demonstrated kinase inhibitory activity of 5-substituted derivatives (e.g., MET IC₅₀ = 1.5 nM) validates this position as a productive point of modification for modulating potency and selectivity [2].

Sequential Chemoselective Diaryl Synthesis for Focused Kinase Libraries

For building focused libraries of 3,6-diaryl-pyrazolo[3,4-b]pyridines, the 5-bromo derivative serves as an optimal central intermediate. The bromine substituent can be selectively addressed in the presence of a 3-iodo group (when using 5-bromo-3-iodo derivatives accessible from this compound), allowing sequential one-pot coupling reactions that construct both C3 and C6 aryl bonds in a single operational step with high chemoselectivity and overall yields comparable to stepwise synthesis [1]. This strategy reduces synthetic step count and purification burden in medicinal chemistry workflows.

Regiospecific Building Block for Structure-Activity Relationship (SAR) Exploration

Researchers conducting SAR studies on the pyrazolo[3,4-b]pyridine scaffold should select the 5-bromo-3H-tautomer specifically when the target binding mode requires a C5-directed substituent vector. The established ¹H and ¹³C NMR signatures for 5-substituted derivatives [1] allow confirmation of correct regioisomer identity, while the 3H-tautomeric form provides a distinct reactivity profile at the pyrazole ring that can be exploited for further functionalization (e.g., N-alkylation, oxidation) [2]. Procurement of the correct tautomer (CAS 916257-29-9) rather than the more common 1H-tautomer ensures reproducibility of reported synthetic protocols that specify the 3H form.

Phosphodiesterase and Anti-Inflammatory Agent Synthesis

5-Bromo-3H-pyrazolo[3,4-b]pyridine has been employed as a key intermediate in the synthesis of pyrazolo[3,4-b]pyridine-based phosphodiesterase inhibitors, which are pursued for the treatment of inflammatory and allergic diseases including COPD and asthma [1]. The 5-bromo group provides the necessary synthetic handle for introducing the requisite C5-C(O)-NH-aryl pharmacophore, a structural feature common to multiple PDE4 inhibitor chemotypes described in the patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.